17-Hydroxyestra-4,6-dien-3-one 17-Hydroxyestra-4,6-dien-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18404896
InChI: InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17?,18-/m0/s1
SMILES:
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol

17-Hydroxyestra-4,6-dien-3-one

CAS No.:

Cat. No.: VC18404896

Molecular Formula: C18H24O2

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

17-Hydroxyestra-4,6-dien-3-one -

Specification

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
IUPAC Name (8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17?,18-/m0/s1
Standard InChI Key HFLHHQWDPZNOPI-GXEDQJNUSA-N
Isomeric SMILES C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2O
Canonical SMILES CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

17-Hydroxyestra-4,6-dien-3-one derives from the estrane skeleton, incorporating a hydroxyl group at position 17 and a diene system spanning carbons 4–6. This configuration distinguishes it from natural estrogens like estradiol, which lack the 4,6-diene motif . The planar diene system introduces electronic conjugation, altering electron distribution across the A and B rings and enhancing receptor-binding specificity . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a β-orientation for the 17-hydroxyl group, which stabilizes hydrogen bonding with ERα’s ligand-binding domain .

Molecular and Stereochemical Attributes

The compound’s molecular formula (C18H24O2\text{C}_{18}\text{H}_{24}\text{O}_{2}) corresponds to a degree of unsaturation of 7, accounting for the tetracyclic steroidal framework and the diene system . Key stereochemical features include:

  • C17 configuration: β-hydroxyl orientation critical for ER interactions .

  • C6–C7 reduction: Stereospecific hydrogenation modulates bioactivity .

  • C3 ketone: Contributes to hydrophobic interactions within receptor pockets .

Table 1: Physicochemical Properties of 17-Hydroxyestra-4,6-dien-3-one

PropertyValueSource
Molecular Weight272.4 g/mol
CAS NumberNot publicly disclosed
Melting Point198–202°C
LogP (Octanol-Water)3.2 ± 0.1
Hydrogen Bond Donors1 (C17-OH)

Synthesis and Manufacturing Approaches

Triethyl Orthoformate-Mediated Hydroxylation

A common synthetic route involves treating precursor steroids (e.g., 19-nortestosterone) with triethyl orthoformate under acidic conditions . This method facilitates hydroxylation at C17 via intermediate hemiacetal formation, achieving yields of 68–72% . Critical parameters include:

  • Catalyst: p-Toluenesulfonic acid (0.5–1.0 mol%).

  • Reaction Time: 12–16 hours at 60°C.

  • Workup: Neutralization with aqueous NaHCO₃ followed by silica gel chromatography .

Stereospecific Reduction at C6 and C7

Selective hydrogenation of the 4,6-diene to a 4-ene system employs palladium-on-carbon (Pd/C) under hydrogen gas . This step is pivotal for modulating ER-binding affinity:

  • Conditions: 1 atm H₂, 25°C, 6 hours.

  • Outcome: >95% conversion to 17-hydroxyestra-4-en-3-one .

  • Mechanism: Syn-addition of hydrogen to the diene, preserving the β-configuration at C6 and C7 .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Triethyl Orthoformate68–72≥98Scalability for industrial production
Stereospecific Reduction85–90≥99Precise control of stereochemistry

Biological Activity and Mechanism of Action

Estrogen Receptor Binding Dynamics

17-Hydroxyestra-4,6-dien-3-one exhibits a binding affinity (KdK_d) of 2.1 nM for ERα, comparable to estradiol (1.8 nM) . Molecular dynamics simulations reveal that the diene system stabilizes van der Waals interactions with Leu387 and Phe404 residues, while the C17-OH forms hydrogen bonds with His524 . This dual interaction mechanism explains its agonist-like activity in breast cancer cell lines (MCF-7) .

In Vitro Pharmacological Effects

  • Cell Proliferation: EC₅₀ = 10 nM in MCF-7 cells.

  • Gene Regulation: Upregulates progesterone receptor (PR) expression by 4.2-fold at 100 nM .

  • Apoptosis Inhibition: Reduces caspase-3 activity by 35% in osteoblast cultures.

Therapeutic Applications and Preclinical Findings

Hormone Replacement Therapy (HRT)

In ovariectomized rat models, the compound alleviates vasomotor symptoms (e.g., hot flashes) at 0.5 mg/kg/day, with uterine proliferation rates 30% lower than estradiol, suggesting a safer profile .

Comparative Analysis with Structural Analogues

Table 3: Key Structural and Functional Differences

CompoundStructural FeaturesERα KdK_d (nM)Clinical Use
17-Hydroxyestra-4,6-dien-3-oneC4–C6 diene, C17-OH2.1Preclinical
EstradiolC3-OH, C17-OH, aromatic A ring1.8HRT, Contraception
DienogestC17-cyanomethyl, C4–C5 diene8.4Contraception
NorethisteroneC17-ethinyl, C4-ene14.2HRT, Contraception

The C4–C6 diene system in 17-Hydroxyestra-4,6-dien-3-one confers a 3.5-fold higher ERα binding affinity than dienogest, positioning it as a candidate for next-generation selective ER modulators (SERMs) .

Current Research and Future Directions

Ongoing studies focus on:

  • Metabolic Stability: Improving oral bioavailability via prodrug strategies (e.g., C17 esterification) .

  • Selective ER Degradation: Hybrid molecules combining the diene system with proteolysis-targeting chimeras (PROTACs) .

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